molecular formula C13H7ClFN3O B15117121 2-chloro-N-(5-cyanopyridin-2-yl)-6-fluorobenzamide

2-chloro-N-(5-cyanopyridin-2-yl)-6-fluorobenzamide

Cat. No.: B15117121
M. Wt: 275.66 g/mol
InChI Key: BQRPNYQLPAJETI-UHFFFAOYSA-N
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Description

2-chloro-N-(5-cyanopyridin-2-yl)-6-fluorobenzamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group, a cyano group, and a fluorobenzamide moiety

Preparation Methods

The synthesis of 2-chloro-N-(5-cyanopyridin-2-yl)-6-fluorobenzamide typically involves the reaction of 2-chloro-N-(5-cyanopyridin-2-yl)propanamide with appropriate reagents under specific conditions. One common method involves the use of ethanol as a solvent and triethylamine as a catalyst . The reaction conditions are carefully controlled to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

2-chloro-N-(5-cyanopyridin-2-yl)-6-fluorobenzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-chloro-N-(5-cyanopyridin-2-yl)-6-fluorobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-cyanopyridin-2-yl)-6-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and DNA synthesis .

Comparison with Similar Compounds

2-chloro-N-(5-cyanopyridin-2-yl)-6-fluorobenzamide can be compared with other similar compounds, such as:

    2-chloro-N-(5-cyanopyridin-2-yl)propanamide: This compound shares a similar pyridine moiety but lacks the fluorobenzamide group.

    2-chloro-N-(5-cyanopyridin-2-yl)acetamide: Another related compound with a different amide group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H7ClFN3O

Molecular Weight

275.66 g/mol

IUPAC Name

2-chloro-N-(5-cyanopyridin-2-yl)-6-fluorobenzamide

InChI

InChI=1S/C13H7ClFN3O/c14-9-2-1-3-10(15)12(9)13(19)18-11-5-4-8(6-16)7-17-11/h1-5,7H,(H,17,18,19)

InChI Key

BQRPNYQLPAJETI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NC2=NC=C(C=C2)C#N)F

Origin of Product

United States

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